molecular formula C13H22ClNO2 B2563767 methyl2-(3-aminoadamantan-1-yl)acetatehydrochloride CAS No. 2375270-44-1

methyl2-(3-aminoadamantan-1-yl)acetatehydrochloride

Cat. No.: B2563767
CAS No.: 2375270-44-1
M. Wt: 259.77
InChI Key: RAOVXICCXPENHU-UHFFFAOYSA-N
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Description

Methyl 2-(3-aminoadamantan-1-yl)acetate hydrochloride is a chemical compound with the molecular formula C13H21NO2·HCl. It is known for its unique structure, which includes an adamantane backbone, a characteristic that imparts significant stability and rigidity to the molecule. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-aminoadamantan-1-yl)acetate hydrochloride typically involves the reaction of 3-aminoadamantane with methyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the ester. The ester is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using recrystallization techniques to obtain a high-purity compound suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminoadamantan-1-yl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-(3-aminoadamantan-1-yl)acetate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(3-aminoadamantan-1-yl)acetate hydrochloride involves its interaction with specific molecular targets. The adamantane backbone provides rigidity, allowing the molecule to fit into specific binding sites on target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(adamantan-1-yl)-2-aminoacetate hydrochloride
  • Methyl 2-(3-amino-1-adamantyl)acetate hydrochloride

Uniqueness

Methyl 2-(3-aminoadamantan-1-yl)acetate hydrochloride is unique due to its specific substitution pattern on the adamantane backbone, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 2-(3-amino-1-adamantyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-16-11(15)7-12-3-9-2-10(4-12)6-13(14,5-9)8-12;/h9-10H,2-8,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOVXICCXPENHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC12CC3CC(C1)CC(C3)(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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